(R)-6-Methoxy-4-(oxiran-2-yl)quinoline
Overview
Description
(R)-6-Methoxy-4-(oxiran-2-yl)quinoline is a heterocyclic compound that features a quinoline core with a methoxy group at the 6-position and an oxiranyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-6-Methoxy-4-(oxiran-2-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methoxyquinoline with epichlorohydrin in the presence of a base, leading to the formation of the oxiranyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (R)-6-Methoxy-4-(oxiran-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxiranyl ring, leading to the formation of diols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, such as 6-hydroxyquinoline and 4-hydroxyquinoline .
Scientific Research Applications
(R)-6-Methoxy-4-(oxiran-2-yl)quinoline has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (R)-6-Methoxy-4-(oxiran-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The oxiranyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The methoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating its biological activity .
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the oxiranyl group, making it less reactive in certain chemical reactions.
4-Oxiranylquinoline: Lacks the methoxy group, which affects its interaction with biological targets.
6-Methoxy-4-quinazolinol: A structurally related compound with different biological activities.
Uniqueness: (R)-6-Methoxy-4-(oxiran-2-yl)quinoline is unique due to the presence of both methoxy and oxiranyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-methoxy-4-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-14-8-2-3-11-10(6-8)9(4-5-13-11)12-7-15-12/h2-6,12H,7H2,1H3 |
InChI Key |
TZRSKDVHKGYCON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C3CO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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